6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as MHDIQ, is a heterocyclic compound with a broad range of applications in the pharmaceutical and chemical industries. MHDIQ has been extensively studied due to its unique properties, including its ability to act as a ligand for metal ions, its ability to form strong complexes with other molecules, and its potential use as a drug candidate.
Scientific Research Applications
Synthetic Methodology Development
One significant application in scientific research involves the development of new synthetic methodologies. For instance, Mujde, Özcan, and Balcı (2011) reported a novel method for preparing 3,4-dihydroisoquinolin-1(2H)-one and its isoquinolin-1(2H)-one skeleton. This process begins with methyl 2-(3-methoxy-3-oxopropyl)benzoate and involves several steps, including Curtius rearrangement and cyclization to yield the desired product (Mujde, Özcan, & Balcı, 2011).
Novel Compound Synthesis
Another area of research is the synthesis of new compounds. For example, Chen Zhan-guo (2008) explored a new synthesis method for 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, starting from methyl 3-hydroxy-4-methoxybenzoate. This process included steps like allyl etherification, Claisen rearrangement, and oxidation, demonstrating a mild and simple operation with higher yield (Chen Zhan-guo, 2008).
Pharmacological Studies
Pharmacological properties have also been a focus, although avoiding specific details on dosage and side effects. Khalturina et al. (2010) synthesized compounds from 6-aryl-2,2-dimethyl-4H-1,3-dioxin-4-ones and 3,3-dialkyl-1-methyl-3,4-dihydroisoquinolines, testing them for anti-inflammatory and analgesic properties. The study showcases the potential of these compounds in pharmacology (Khalturina, Shklyaev, Makhmudov, & Maslivets, 2010).
Chemical Delivery System
Lastly, Pop et al. (1993) described a dihydroisoquinoline targetor-based acid-resistant chemical delivery system for 3'-deoxyazidothymidine (AZT). This research indicates the use of 3,4-dihydroisoquinoline derivatives in creating more efficient drug delivery systems, highlighting the versatility of these compounds in medicinal chemistry (Pop, Liu, Vlasak, Anderson, Brewster, & Bodor, 1993).
properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZJTSNVWCNCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628763 | |
Record name | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082041-78-8 | |
Record name | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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